8-Hydroxy-3,6-dioxaoctanal
Overview
Description
8-Hydroxy-3,6-dioxaoctanal is a heterocyclic organic compound . It is used for experimental and research purposes .
Physical And Chemical Properties Analysis
The physical and chemical properties of 8-Hydroxy-3,6-dioxaoctanal, such as its melting point, boiling point, density, molecular formula, and molecular weight, are available for research purposes .Scientific Research Applications
Electrochemical Analysis and Selective Electrodes :
- A copper selective electrode using a derivative of 8-Hydroxy-3,6-dioxaoctanal, namely 1,8-bis(2-hydroxynaphthaldiminato)3,6-dioxaoctane, has been developed, demonstrating a good potentiometric response for Cu (II) ions. This is suitable for determination in real samples and as an indicator electrode in potentiometry (Ardakani, Mirhoseini, & Salavati‐Niasari, 2006).
- In another application, an electrochemical method for the sensitive analysis of 8-hydroxy-2'-deoxyguanosine, a biomarker in oxidative injury-related diseases, has been enhanced in terms of sensitivity, showing potential for practical use in urine determination (Zheng et al., 2019).
Synthesis and Characterization of Nanostructures :
- Novel surfactants derived from 1,8-diamino-3,6-dioxaoctane, a variant of 8-Hydroxy-3,6-dioxaoctanal, have been successfully synthesized and used in the hydrothermal synthesis of pure cubic PbTe nanostructures (Ahmadian-Fard-Fini, Salavati‐Niasari, & Mohandes, 2014).
Luminescence and Magnetic Properties in Complexes :
- Binuclear lanthanide complexes containing a derivative of 8-Hydroxy-3,6-dioxaoctanal have shown high yields, luminescence, and magnetic properties. Tb complexes, in particular, have been highlighted for their unique properties (Lai, Wong, Li, & Cheah, 2002).
Chemical Synthesis and Surface Active Properties :
- The reaction of certain derivatives of 8-Hydroxy-3,6-dioxaoctanal has been studied for producing different compounds with potential applications in chemistry and materials science. For instance, the synthesis of disodium 1, 8-bis (alkyloxymethyl)-3, 6-dioxaoctane-1, 8-disulfates shows promising surface-active properties (Okahara, Masuyama, Sumida, & Zhu, 1988).
Coordination Chemistry and Crystal Structures :
- Research has been conducted on the coordination chemistry and crystal structures of complexes containing 8-Hydroxy-3,6-dioxaoctanal derivatives, revealing insights into the steric demands of different anions and suggesting diverse coordination chemistry applications (Koch, Niven, & Sacht, 1992).
properties
IUPAC Name |
2-[2-(2-hydroxyethoxy)ethoxy]acetaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O4/c7-1-3-9-5-6-10-4-2-8/h1,8H,2-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKSDOCCELISUDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCC=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80148494 | |
Record name | 8-Hydroxy-3,6-dioxaoctanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80148494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Hydroxy-3,6-dioxaoctanal | |
CAS RN |
108306-81-6 | |
Record name | 8-Hydroxy-3,6-dioxaoctanal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108306816 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-Hydroxy-3,6-dioxaoctanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80148494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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